![molecular formula C10H12ClNOS B7514711 2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)
2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide
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Overview
Description
2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide is a chemical compound that belongs to the class of amides. It is commonly known as CMMA and has been widely studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of CMMA is not fully understood. However, it has been proposed that CMMA may exert its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting acetylcholinesterase, CMMA may increase the levels of acetylcholine in the brain, which can enhance cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, CMMA has been reported to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases, such as arthritis. CMMA has also been reported to have antiproliferative effects on cancer cells, indicating its potential as a cancer therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMMA in lab experiments is its high purity and good yield. This makes it easier to obtain reliable and reproducible results. However, one of the limitations of using CMMA is its relatively high cost compared to other compounds that exhibit similar effects. Additionally, the exact mechanism of action of CMMA is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions that could be explored in the study of CMMA. One potential area of research is the development of more efficient synthesis methods that could reduce the cost of producing CMMA. Another area of research is the investigation of the potential therapeutic applications of CMMA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, the exact mechanism of action of CMMA could be further elucidated to better understand its potential applications in various research areas.
Synthesis Methods
The synthesis of CMMA involves the reaction of 3-chlorobenzaldehyde with methylthioacetic acid, followed by the reaction of the resulting product with methylamine. The final product is obtained through recrystallization from ethanol. This synthesis method has been reported to yield high purity and good yield of CMMA.
Scientific Research Applications
CMMA has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit neuroprotective effects in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. CMMA has also been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory processes.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12-10(13)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUGMVRAUPRYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide |
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